3-Methyl-5-nitroisoquinoline
Overview
Description
3-Methyl-5-nitroisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the isoquinoline ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that quinoline and its derivatives, which include 3-methyl-5-nitroisoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry , suggesting that they likely interact with various biological targets.
Mode of Action
Quinoline-based compounds are known to interact with their targets, leading to various biochemical changes . .
Biochemical Pathways
Quinoline and its derivatives are known to influence various biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways
Result of Action
As a derivative of quinoline, it is likely to have significant biological and pharmaceutical activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 3-methylisoquinoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles in the presence of a suitable catalyst or under acidic conditions.
Major Products:
Reduction: 3-Methyl-5-aminoisoquinoline.
Substitution: Depending on the electrophile used, various substituted isoquinolines can be formed.
Scientific Research Applications
3-Methyl-5-nitroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Methylisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline: Lacks the methyl group, which can influence its reactivity and biological activity.
Uniqueness: 3-Methyl-5-nitroisoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACENGYNMIBHPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298187 | |
Record name | 3-methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18222-17-8 | |
Record name | 18222-17-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the formation of N-acyl pseudo-bases instead of Reissert compounds under certain conditions. What structural features of 3-methyl-5-nitroisoquinoline might contribute to this preference for N-acyl pseudo-base formation?
A1: While the research doesn't directly investigate the factors influencing the preference for N-acyl pseudo-base formation over Reissert compound formation for this compound specifically, it does highlight some crucial observations. The study states that N-acyl pseudo-bases are predominantly covalent and generally don't exhibit tautomerism with open chain or ionic forms, unlike N-alkyl pseudo-bases []. This suggests that the electron-withdrawing nature of the nitro group at the 5-position of the isoquinoline ring, along with the steric influence of the methyl group at the 3-position, could be playing a role in stabilizing the covalent N-acyl pseudo-base form. Further research focusing on this compound is needed to confirm this hypothesis and investigate the precise electronic and steric factors governing this behavior.
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